Cas no 832142-17-3 (1-(2,2-diethoxyethyl)cyclopropan-1-ol)

1-(2,2-Diethoxyethyl)cyclopropan-1-ol is a versatile cyclic alcohol derivative featuring both cyclopropane and diethoxyethyl functional groups. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly for the preparation of complex molecules in pharmaceuticals and agrochemicals. The presence of the cyclopropane ring enhances reactivity, while the diethoxyethyl group offers stability and solubility in various organic solvents. This compound is particularly useful in cyclopropanation reactions and as a precursor for heterocyclic compounds. Its balanced reactivity and stability make it suitable for controlled synthetic transformations, ensuring high selectivity in multi-step synthesis processes.
1-(2,2-diethoxyethyl)cyclopropan-1-ol structure
832142-17-3 structure
Product Name:1-(2,2-diethoxyethyl)cyclopropan-1-ol
CAS No:832142-17-3
MF:C9H18O3
MW:174.237423419952
CID:675880
PubChem ID:11355781
Update Time:2025-08-05

1-(2,2-diethoxyethyl)cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanol, 1-(2,2-diethoxyethyl)-
    • 1-(2,2-diethoxyethyl)cyclopropan-1-ol
    • 1-(2,2-Diethoxyethyl)cyclopropanol (ACI)
    • Cyclopropanol, 1-(2,3-diethoxypropyl)-
    • Inchi: 1S/C9H18O3/c1-3-11-8(12-4-2)7-9(10)5-6-9/h8,10H,3-7H2,1-2H3
    • InChI Key: GTOVGQDMOFUDNN-UHFFFAOYSA-N
    • SMILES: OC1(CC1)CC(OCC)OCC

1-(2,2-diethoxyethyl)cyclopropan-1-ol Pricemore >>

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1-(2,2-diethoxyethyl)cyclopropan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  4 h, 0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Reference
Asymmetric aminocatalytic Michael addition of cyclopropane-containing aldehydes to nitroalkenes
Reitel, Kart; et al, Synthesis, 2013, 45(19), 2679-2683

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 h, rt
1.2 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Synthesis of Aryl- and Alkyl-Containing 3-Methylene-5-hydroxy Esters via a Barbier Allylation Reaction
Bartholomaus, Albert T. H.; et al, European Journal of Organic Chemistry, 2023, 26(18),

Production Method 3

Reaction Conditions
Reference
Simple access to β-trifluoromethyl-substituted ketones via copper-catalyzed ring-opening trifluoromethylation of substituted cyclopropanols
Kananovich, Dzmitry G.; et al, Chemical Communications (Cambridge, 2015, 51(39), 8349-8352

Production Method 4

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

1-(2,2-diethoxyethyl)cyclopropan-1-ol Raw materials

1-(2,2-diethoxyethyl)cyclopropan-1-ol Preparation Products

Additional information on 1-(2,2-diethoxyethyl)cyclopropan-1-ol

1-(2,2-Diethoxyethyl)cyclopropan-1-ol (CAS No. 832142-17-3)

1-(2,2-Diethoxyethyl)cyclopropan-1-ol is a versatile organic compound with the CAS registry number 832142-17-3. This compound is characterized by its unique structure, which combines a cyclopropane ring with a diethoxyethyl group and a hydroxyl group. The molecule's structure makes it highly valuable in various chemical applications, particularly in the fields of organic synthesis, pharmaceuticals, and materials science.

The cyclopropane ring in 1-(2,2-diethoxyethyl)cyclopropan-1-ol contributes to its high reactivity and stability. This three-membered ring is known for its strained geometry, which can be exploited in various chemical reactions to form complex molecular architectures. The diethoxyethyl group, on the other hand, adds a layer of functionality to the molecule by providing ether linkages that can participate in nucleophilic substitutions or serve as protecting groups in organic synthesis.

Recent studies have highlighted the potential of 1-(2,2-diethoxyethyl)cyclopropan-1-ol as a building block for constructing bioactive molecules. Researchers have demonstrated its utility in synthesizing novel pharmaceutical agents with improved pharmacokinetic profiles. For instance, its ability to undergo enantioselective reactions has made it a valuable intermediate in the production of chiral drugs.

In addition to its role in drug discovery, 1-(2,2-diethoxyethyl)cyclopropan-1-ol has found applications in polymer chemistry. Its cyclopropane moiety can be incorporated into polymer backbones to create materials with enhanced mechanical properties. Recent advancements in polymerization techniques have further expanded its utility in this domain.

The synthesis of 1-(2,2-diethoxyethyl)cyclopropan-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of cyclopropanols with diethoxyethyl halides under specific reaction conditions. This method ensures high yields and selectivity, making it suitable for large-scale production.

From an environmental standpoint, 1-(2,2-diethoxyethyl)cyclopropan-1-ol exhibits moderate biodegradability under aerobic conditions. Its degradation pathways have been studied extensively, and researchers have identified key intermediates that contribute to its breakdown into innocuous byproducts.

In conclusion, 1-(2,2-diethoxyethyl)cyclopropan-1-ol (CAS No. 832142-17-3) is a multifaceted compound with significant potential across diverse chemical disciplines. Its unique structure and reactivity make it an indispensable tool for scientists and engineers working on cutting-edge research projects.

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